1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

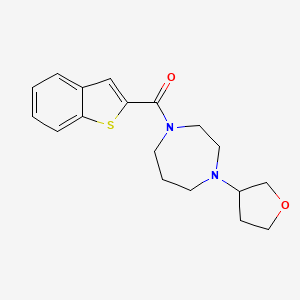

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a benzothiophene-2-carbonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at position 2. The 1,4-diazepane scaffold is notable for its conformational flexibility, enabling interactions with diverse biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name |

1-benzothiophen-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDQXABUNGUTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.

Diazepane Ring Formation: The diazepane ring can be constructed by reacting appropriate amine precursors under conditions that promote ring closure.

Oxolane Ring Introduction: The oxolane ring can be introduced through nucleophilic substitution reactions involving suitable oxirane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

The benzothiophene-2-carbonyl group distinguishes this compound from analogs with pyridinyl, phenyl, or fluorobenzoyl substituents. For example:

Key Observations :

- Aromatic vs. Heteroaromatic Groups : Pyridinyl and benzothiophene substituents enhance binding to nicotinic acetylcholine receptors (nAChRs) due to their planar, electron-rich structures . The benzothiophene group may offer enhanced lipophilicity compared to pyridinyl analogs.

- Oxolan-3-yl vs.

Pharmacokinetic and Physicochemical Properties

While direct data are unavailable, inferences can be drawn from related compounds:

Biological Activity

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data from diverse sources.

Chemical Structure

The compound features a benzothiophene moiety, which is known for its diverse biological activities, combined with a diazepane ring. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of benzothiophene have been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative stress .

Neuroprotective Effects

A study conducted on benzofuran and benzothiophene derivatives demonstrated their ability to provide neuroprotection against amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines. Specifically, compounds exhibited a concentration-dependent inhibition of Aβ aggregation and promoted neuronal survival . The mechanism involves the modulation of Aβ fibrillogenesis, which is critical in the pathology of Alzheimer's disease.

Anti-inflammatory Activity

Benzothiophene derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in various cell types . This activity positions them as potential candidates for treating inflammatory diseases.

Study 1: Neuroprotection Against Aβ Toxicity

In a recent study, compounds structurally related to this compound were tested for their neuroprotective effects on mouse hippocampal HT22 cells. The results showed that at concentrations of 5 μM and 25 μM, significant reductions in Aβ-induced cytotoxicity were observed, with up to 41% inhibition of Aβ aggregation at higher concentrations .

| Concentration (μM) | % Inhibition of Aβ Aggregation |

|---|---|

| 5 | 21 |

| 25 | 41 |

Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of benzothiophene derivatives using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce DPPH radicals, suggesting strong antioxidant potential .

| Compound | IC50 (μM) |

|---|---|

| Benzothiophene Derivative A | 15 |

| Benzothiophene Derivative B | 10 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Aβ Aggregation : The compound likely interacts with the Aβ peptide through hydrophobic interactions due to its aromatic structure, preventing aggregation and promoting disaggregation.

- Scavenging Free Radicals : The presence of functional groups in the molecule may facilitate electron donation to free radicals, thereby neutralizing them.

- Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB pathway or other signaling cascades involved in inflammation.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane?

The synthesis involves multi-step organic reactions, typically starting with the formation of the diazepane ring followed by functionalization. Key steps include:

- Coupling Reactions : Benzothiophene-2-carbonyl groups are introduced via nucleophilic acyl substitution or amidation, requiring catalysts like pyridine or triethylamine to activate carbonyl groups .

- Oxolane (Tetrahydrofuran) Incorporation : The oxolan-3-yl group is added through alkylation or Mitsunobu reactions, with careful control of reaction temperature (0–25°C) to avoid side products .

- Purification : Column chromatography (e.g., silica gel, chloroform/methanol gradients) or recrystallization is essential to isolate the pure compound . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and using anhydrous conditions for moisture-sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the diazepane ring conformation, benzothiophene carbonyl attachment, and oxolane substitution patterns. Key signals include the carbonyl carbon (~170 ppm in C NMR) and diazepane protons (δ 3.0–4.0 ppm in H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns to confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the diazepane and oxolane moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's biological activity?

- Core Modifications : Systematically vary substituents on the benzothiophene (e.g., electron-withdrawing groups) and oxolane (e.g., stereochemistry at C3) to assess impact on target binding .

- Bioisosteric Replacement : Substitute the oxolane with other saturated heterocycles (e.g., tetrahydropyran) to evaluate pharmacokinetic improvements .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases, followed by in vitro validation .

Q. What mechanistic approaches are used to study this compound's interaction with neurokinin-1 (NK1) receptors?

- Radioligand Binding Assays : Compete with H-substance P in membrane preparations from NK1-expressing cells (e.g., CHO-K1) to determine IC values .

- Calcium Flux Assays : Measure intracellular Ca changes (via FLIPR) in HEK293 cells transfected with NK1 receptors to assess functional antagonism .

- Mutagenesis Studies : Identify critical receptor residues (e.g., Tyr272 in transmembrane domain 6) via site-directed mutagenesis to map binding pockets .

Q. How can researchers address discrepancies in reported biological activity across different assay models?

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .

- Orthogonal Validation : Confirm results with complementary methods (e.g., Western blot for apoptosis markers if viability assays conflict) .

- Solubility Adjustments : Test activity in varied media (e.g., DMSO concentration ≤0.1%) to rule out solvent interference .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like oxolane ring formation .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.